molecular formula C22H27ClN2O3 B11347815 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide

Cat. No.: B11347815
M. Wt: 402.9 g/mol
InChI Key: BHWAJFGLVLUIBS-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzamide core substituted with a propoxy group and a morpholine ring, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2-chlorobenzyl chloride with morpholine to form 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethanol.

    Esterification: The intermediate is then esterified with propoxybenzoic acid under acidic conditions to form the ester derivative.

    Amidation: Finally, the ester is converted to the amide by reacting with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its morpholine moiety.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism by which N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide exerts its effects involves interaction with specific molecular targets such as receptors or enzymes. The morpholine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core may also inhibit certain enzymes, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
  • 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the propoxybenzamide and morpholine moieties makes it particularly interesting for research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-propoxybenzamide

InChI

InChI=1S/C22H27ClN2O3/c1-2-13-28-21-10-6-4-8-18(21)22(26)24-16-20(25-11-14-27-15-12-25)17-7-3-5-9-19(17)23/h3-10,20H,2,11-16H2,1H3,(H,24,26)

InChI Key

BHWAJFGLVLUIBS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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